molecular formula C10H14S B7997895 Mesityl(methyl)sulfane CAS No. 7570-91-4

Mesityl(methyl)sulfane

Cat. No.: B7997895
CAS No.: 7570-91-4
M. Wt: 166.29 g/mol
InChI Key: XTEITIDZEYVPBZ-UHFFFAOYSA-N
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Description

Mesityl(methyl)sulfane is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where three hydrogen atoms are replaced by three methyl groups and one hydrogen atom is replaced by a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesityl(methyl)sulfane can be achieved through several methods. One common approach involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with methylthiol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Mesityl(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Mesityl(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Mesityl(methyl)sulfane involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates and the subsequent transformation into more stable products.

Comparison with Similar Compounds

Similar Compounds

    Mesitylene (1,3,5-trimethylbenzene): Similar structure but lacks the methylthio group.

    1,2,4-Trimethylbenzene (pseudocumene): Different arrangement of methyl groups.

    1,2,3-Trimethylbenzene (hemimellitene): Another isomer with a different methyl group arrangement.

Uniqueness

Mesityl(methyl)sulfane is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the methylthio functionality is required.

Properties

IUPAC Name

1,3,5-trimethyl-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEITIDZEYVPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454580
Record name Benzene, 1,3,5-trimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-91-4
Record name Benzene, 1,3,5-trimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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